molecular formula C8H8BrNOS B2521947 2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepin-4-one CAS No. 92336-11-3

2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepin-4-one

Cat. No.: B2521947
CAS No.: 92336-11-3
M. Wt: 246.12
InChI Key: AHGGZYAEMZORKU-UHFFFAOYSA-N
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Description

2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one is a brominated heterocyclic compound featuring a seven-membered azepine ring fused with a thiophene moiety. Its molecular formula is C₈H₁₂BrNOS with a molecular weight of 245.16 g/mol (CAS: 4751-59-1) . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of phosphatase inhibitors and other bioactive molecules .

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c9-7-4-5-6(12-7)2-1-3-10-8(5)11/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGGZYAEMZORKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(S2)Br)C(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92336-11-3
Record name 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepin-4-one typically involves the bromination of the corresponding thienoazepine precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding thienoazepine.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azepine derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced thienoazepine derivatives.

Scientific Research Applications

2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepin-4-one is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepin-4-one involves its interaction with specific molecular targets. The bromine atom and the thienoazepine core play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Key Observations :

  • Ring Size : Replacement of the azepine ring with pyridine (6-membered) or pyrimidine (6-membered with two nitrogens) alters steric strain and π-electron distribution, affecting binding affinity in enzymatic targets .
  • Substituents : Bromine at position 2 enhances electrophilicity, while methyl groups (e.g., in 2732246-51-2) increase hydrophobicity .
  • Bioactivity : Pyrimidine-containing analogs (e.g., 215927-36-9) exhibit stronger inhibition of tyrosine phosphatases like PTP4A3 compared to azepine derivatives, likely due to improved planar geometry for active-site interactions .

Physicochemical Properties

Property 2-Bromo-azepine Derivative 2-Bromo-pyridine Derivative 6-Bromo-pyrimidine
Melting Point (°C) Not reported 200–201 183–184
LogP (Predicted) 2.1 1.8 1.5
Aqueous Solubility (mg/mL) <0.1 0.3 0.5
Stability in Air Hygroscopic Stable Light-sensitive

Trends :

  • Brominated pyrimidines exhibit higher solubility due to polar N-atoms, whereas azepine derivatives are more lipophilic .
  • Air stability correlates with reduced ring strain in pyridine/pyrimidine systems .

Biological Activity

2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thienoazepine class and is characterized by its unique structural features which may contribute to its pharmacological properties.

  • Molecular Formula : C8H8BrNOS
  • Molecular Weight : 246.12 g/mol
  • IUPAC Name : 2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one
  • CAS Number : 92336-11-3
  • Melting Point : 105-106 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom and the thienoazepine ring system are crucial for binding to these targets. The compound has shown potential in enzyme inhibition and receptor modulation, which can lead to various therapeutic effects.

Anticancer Activity

Recent studies have indicated that thienoazepine derivatives exhibit significant anticancer properties. For instance:

  • In vitro assays demonstrated that compounds similar to this compound show micromolar activity against several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) cells .
CompoundCell LineIC50 (µM)
This compoundA54910
Similar DerivativeHeLa12

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thienoazepine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis.

Neuropharmacological Effects

Research indicates that compounds in this class may have neuroprotective effects. They have been studied for their potential in treating neurological disorders by acting on neurotransmitter systems and modulating neuroinflammatory responses.

Case Studies

  • Study on Enzyme Inhibition : A study investigated the ability of this compound to inhibit specific enzymes involved in cancer progression. The results showed a significant inhibition rate comparable to standard inhibitors .
  • Neuroprotective Effects : Another research focused on the neuroprotective properties of thienoazepine derivatives in animal models of neurodegenerative diseases. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells .

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